2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene is a polyhalogenated aromatic compound characterized by its unique structure, which consists of a fused thieno[3,2-b]thiophene core with four iodine atoms attached at the 2, 3, 5, and 6 positions. Its molecular formula is , and it has a molecular weight of 643.81 g/mol. This compound is notable for its potential applications in organic electronics due to its semiconducting properties and ability to form extended π-conjugated systems.
The synthesis of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene typically involves:
The synthesis conditions must be optimized to achieve high yields while minimizing side reactions.
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene has several potential applications:
Interaction studies involving 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene focus on its behavior in electronic devices and its interactions with other materials. These studies typically examine:
Several compounds share structural similarities with 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,3-Dibromo-thieno[3,2-b]thiophene | Lower halogenation; used in similar electronic applications. | |
3-Iodo-thieno[3,2-b]thiophene | Exhibits different electronic properties; less bulky. | |
4-Bromo-thieno[3,2-b]thiophene | Utilized for creating derivatives with specific functionalities. |
Uniqueness of 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene:
The tetraiodinated version stands out due to its high degree of halogenation which significantly enhances its electron-accepting capabilities compared to less halogenated analogs. This property makes it particularly valuable for applications requiring strong electron transport characteristics.
The parent thienothiophene scaffold was first synthesized in the early 20th century through cyclization reactions involving thiophene derivatives and sulfur-containing reagents. The thieno[3,2-b]thiophene isomer emerged as a stable structure due to its planar, aromatic nature. Systematic halogenation studies followed, with brominated variants (e.g., 2,3,5,6-tetrabromothieno[3,2-b]thiophene) established by the 1990s through controlled bromination of thieno[3,2-b]thiophene carboxylic acid derivatives. Iodination advancements, driven by demands for high-electron-deficiency materials, led to the development of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene in the 2000s, leveraging iodine’s superior leaving-group ability in cross-coupling reactions.
This compound exemplifies the interplay between halogenation and electronic properties in fused aromatic systems. The tetraiodo substitution pattern:
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene serves as a key intermediate for:
Application | Example Derivative | Key Property Leveraged |
---|---|---|
Organic Semiconductors | N-type polymers for OFETs | Electron-deficient backbone |
Liquid Crystals | Smectic A/E phases for display materials | Extended π-conjugation |
Cross-Coupled Oligomers | Thiophene-acene hybrids for optoelectronics | Site-selective iodine substitution |
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene represents a distinctive member of the halogenated thienothiophene family, characterized by its complex molecular architecture and unique physicochemical attributes. This compound exhibits the molecular formula C₆I₄S₂ with a molecular weight of 643.81 grams per mole [1] [2] [3]. The chemical identity is established through its Chemical Abstracts Service registration number 883107-42-4 [1] [4] [2] [3].
The compound features a fused bicyclic thiophene core structure where two thiophene rings are connected through a shared carbon-carbon bond, creating the thieno[3,2-b]thiophene backbone. The heavy iodine substitution at positions 2, 3, 5, and 6 fundamentally alters the electronic and physical properties of the parent thienothiophene system. The predicted boiling point is calculated at 501.3±50.0°C, while the predicted density is 3.374±0.06 g/cm³ [2]. These elevated physical constants reflect the substantial molecular weight contribution from the four iodine atoms.
X-ray diffraction studies represent a cornerstone methodology for elucidating the solid-state structure of thieno[3,2-b]thiophene derivatives. While specific crystallographic data for 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene remains limited in the literature, extensive research on related thienothiophene compounds provides valuable structural insights.
Studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) utilizing synchrotron X-ray diffraction demonstrate that thienothiophene derivatives crystallize with lamellae of π-stacked polymer chains [5] [6]. These compounds exhibit well-oriented crystalline domains relative to the substrate, with thermal annealing in the liquid crystalline mesophase leading to highly oriented and more ordered structures. The X-ray scattering patterns reveal significant intermolecular interactions and organized packing arrangements characteristic of this class of compounds.
Crystallographic analysis of thiophene-containing organic semiconductors indicates that oligothiophenes and thienoacenes typically form herringbone structures with dihedral angles of θ = 50–60° [7]. However, when more than three thiophene rings are fused, alternative stacking structures with θ = 125–130° become prevalent. The intermolecular geometry in these systems is governed by simple relationships between the dihedral angle θ and molecular size parameters.
For tetrahalogenated thienothiophene derivatives, the heavy halogen substitution introduces additional considerations. The presence of halogen atoms can lead to halogen bonding interactions and modified π-π stacking arrangements. The van der Waals radii of iodine atoms (approximately 1.98 Å) significantly influence the crystal packing and intermolecular distances within the solid-state structure.
The electronic structure of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene is profoundly influenced by the extended π-conjugation of the fused thiophene system and the electron-withdrawing effects of the iodine substituents. Theoretical studies on thieno[3,2-b]thiophene derivatives demonstrate that these compounds possess distinctive frontier orbital characteristics that govern their electronic properties [8] [9].
Density functional theory calculations on thienothiophene systems reveal that the highest occupied molecular orbital (HOMO) energy levels typically range from -4.80 to -5.57 eV below the vacuum level [9]. The incorporation of heavy halogen atoms like iodine substantially modifies these energy levels through both inductive and mesomeric effects. The electron-withdrawing nature of iodine substituents leads to stabilization of both HOMO and LUMO energy levels, resulting in altered optical and electronic properties.
The aromaticity of the thieno[3,2-b]thiophene core is maintained despite heavy halogen substitution. Nuclear magnetic resonance studies of related systems demonstrate that the characteristic aromatic chemical shifts are preserved, though shifted due to the electronic effects of the halogen atoms [9]. The planar molecular geometry, as confirmed by theoretical calculations showing inter-ring dihedral angles close to 180°, facilitates effective π-conjugation across the entire molecular framework.
The quinoidal character becomes increasingly significant with extended conjugation and heavy substitution. Bond length alternation studies indicate that heavily substituted thienothiophene derivatives exhibit evolution toward more quinoidized structures, evidenced by decreased bond-length alternations and more homogeneous carbon-carbon bond lengths throughout the conjugated system [10].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization for thienothiophene derivatives. For 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene, the absence of hydrogen atoms on the thiophene rings simplifies the ¹H nuclear magnetic resonance spectrum significantly. Related tetrasubstituted thienothiophene compounds demonstrate characteristic spectroscopic patterns that can be extrapolated to the tetraiodo derivative.
¹³C nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns for thieno[3,2-b]thiophene systems. The carbon atoms directly bonded to iodine exhibit characteristic downfield shifts due to the heavy atom effect and the electron-withdrawing nature of iodine. Studies on thiophene derivatives indicate that carbon chemical shifts in the thiophene ring typically range from 118 to 164 parts per million [11]. The presence of iodine substituents introduces additional deshielding effects, resulting in further downfield displacement of the carbon resonances.
The symmetry of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene leads to a simplified ¹³C nuclear magnetic resonance spectrum with only three distinct carbon environments: the two iodine-bearing carbons and the bridgehead carbon connecting the thiophene rings. This spectroscopic simplification aids in structural confirmation and purity assessment.
Infrared spectroscopy of tetraiodo-thieno[3,2-b]thiophene exhibits characteristic absorption patterns reflecting the molecular vibrations of the fused thiophene system. The absence of carbon-hydrogen bonds eliminates the typical aromatic carbon-hydrogen stretching vibrations observed in the 3000-3100 cm⁻¹ region for unsubstituted thienothiophenes.
The carbon-carbon stretching vibrations in the aromatic ring system appear in the 1400-1600 cm⁻¹ region [12] [13]. These modes are particularly sensitive to the electronic effects of substituents and provide valuable information about the aromatic character of the system. The presence of iodine atoms introduces carbon-iodine stretching vibrations typically observed in the 500-600 cm⁻¹ region.
Ring breathing modes and out-of-plane deformation vibrations characteristic of thiophene systems appear in the lower frequency region below 1000 cm⁻¹. These vibrational modes are sensitive to the substitution pattern and provide fingerprint identification for the specific isomer [13].
Ultraviolet-visible absorption spectroscopy reveals the electronic transitions within the π-conjugated system of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene. Related thieno[3,2-b]thiophene derivatives exhibit absorption maxima in the range of 389-415 nanometers in tetrahydrofuran solution [14] [15]. The heavy iodine substitution is expected to induce a significant bathochromic shift due to the extended π-conjugation and heavy atom effects.
The absorption spectrum typically displays a strong π-π* transition corresponding to the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. The extinction coefficient for these transitions in related thienothiophene systems reaches values of approximately 2 × 10⁵ M⁻¹ cm⁻¹ [14], indicating strong electronic coupling within the conjugated framework.
Heavy atom effects from the iodine substituents may introduce additional absorption features through spin-orbit coupling and intersystem crossing phenomena. These effects can lead to enhanced absorption in the near-infrared region and modified photophysical properties compared to lighter halogenated analogs.
The thermodynamic stability of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene is governed by several factors including the aromatic stabilization of the thieno[3,2-b]thiophene core and the influence of heavy halogen substitution. Thermal gravimetric analysis of related thienothiophene polymers demonstrates excellent thermal stability with degradation temperatures exceeding 390°C [16]. The fully substituted nature of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene, lacking reactive hydrogen atoms, contributes to enhanced thermal stability compared to partially substituted analogs.
Comparative studies of halogenated thiophene derivatives indicate that iodine-substituted compounds exhibit thermal stability profiles that depend on the carbon-iodine bond strength and the overall molecular architecture. The predicted boiling point of 501.3±50.0°C [2] suggests considerable thermal stability under normal atmospheric conditions.
The aromatic character of the thieno[3,2-b]thiophene core provides inherent thermodynamic stabilization through delocalization energy. This stabilization is partially offset by the steric interactions between the large iodine atoms, which may introduce some molecular strain. However, the planar geometry of the fused ring system minimizes these steric effects.
The solubility characteristics of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene are significantly influenced by the heavy halogen substitution and the aromatic nature of the molecular framework. Related thienothiophene derivatives demonstrate variable solubility patterns depending on the substitution pattern and molecular size.
Studies on thiophene compounds in various solvent systems indicate that halogenated derivatives typically exhibit enhanced solubility in polar organic solvents compared to their unsubstituted counterparts [17] [18]. The presence of iodine atoms introduces polarizability and potential halogen bonding interactions that can facilitate solvation in appropriate media.
Thienothiophene-based polymers and oligomers show moderate solubility in chlorinated organic solvents such as chloroform and dichloromethane [19] [20]. The solubility in these solvents ranges from moderate to good, depending on the specific substitution pattern and molecular weight. For small molecules like 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene, enhanced solubility is expected compared to polymeric analogs.
The aromatic character and planar geometry promote π-π stacking interactions in solution, which can limit solubility in non-aromatic solvents. However, the heavy iodine substitution disrupts perfect π-π stacking through steric hindrance, potentially improving solubility compared to unsubstituted thienothiophenes.
Deep eutectic solvents based on metal chlorides have shown remarkable solubility enhancement for thiophene derivatives [17] [18]. Iron(III) chloride-based deep eutectic solvents exhibit complete miscibility with thiophene, while zinc chloride-based systems show solubility values in the range of 1-10 weight percent. These specialized solvent systems may provide viable media for processing and purification of 2,3,5,6-tetraiodo-thieno[3,2-b]thiophene.